2-Chloro-5,6-dihydrobenzo[h]quinazoline
Overview
Description
2-Chloro-5,6-dihydrobenzo[h]quinazoline is a chemical compound with the molecular formula C12H9ClN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can be achieved quickly and efficiently by employing microwave irradiation . A one-pot reaction between (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and substituted Carbaldehyde in glacial acetic acid and MeOH as a solvent yields the anticipated outcome .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2
. The molecular weight of the compound is 216.67 . Chemical Reactions Analysis
The condensation of 2-(chloromethyl)benzo[h]quinazoline with 2-thioxo derivatives of quinazoline and benzo[h]quinazolines leads to the formation of bis-quinazolines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.67 .Safety and Hazards
Future Directions
The quinazoline scaffold, to which 2-Chloro-5,6-dihydrobenzo[h]quinazoline belongs, is known to be linked with various biological activities. This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . Many of these studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Mechanism of Action
Target of Action
It is known that benzoquinazolines, a class of compounds to which 2-chloro-5,6-dihydrobenzo[h]quinazoline belongs, have a wide range of pharmacological effects . These include roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents .
Mode of Action
It is known that several benzoquinazoline analogs act by inhibiting certain thymidylate synthases, thus slowing the rate at which tumors can develop by reducing dna replication and transcription .
Biochemical Pathways
It is known that benzoquinazolines can affect a wide range of biochemical pathways due to their diverse pharmacological effects .
Result of Action
It is known that benzoquinazolines can have a wide range of effects at the molecular and cellular level due to their diverse pharmacological effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 216.67
Molecular Mechanism
Some quinazolines have been found to inhibit tubulin polymerization, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-5,6-dihydrobenzo[h]quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVWPKBPZNKRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704851 | |
Record name | 2-Chloro-5,6-dihydrobenzo[h]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-53-8 | |
Record name | 2-Chloro-5,6-dihydrobenzo[h]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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